N-(4-(2-((4,5-dimethylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[2-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2S2/c1-8-9(2)25-15(18-8)20-11(22)6-10-7-24-14(19-10)21-13(23)12-16-4-3-5-17-12/h3-5,7H,6H2,1-2H3,(H,18,20,22)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUMPYFPZFIOSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2-((4,5-dimethylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various assays, and structure-activity relationships (SAR).
The compound acts primarily as a dual inhibitor of cyclin-dependent kinases CDK2 and CDK9. Studies have shown that it significantly inhibits these kinases, leading to G2/M cell cycle arrest and subsequent apoptosis in cancer cell lines. For instance, compound 20a , a related structure, exhibited IC50 values of 0.004 μM for CDK2 and 0.009 μM for CDK9, indicating a strong inhibitory effect compared to lead compounds .
Efficacy in Cell Lines
The effectiveness of this compound has been evaluated across various cancer cell lines. The following table summarizes key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| HCT116 | 0.004 | CDK2 inhibition leading to apoptosis | |
| A431 | 1.61 | Cytotoxic activity via Bcl-2 modulation | |
| HepG-2 | 1.98 | Anti-proliferative effects |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the thiazole and pyrimidine moieties significantly influence biological activity. Key observations include:
- Thiazole Ring : Essential for cytotoxic activity; modifications at positions 4 and 5 enhance potency.
- Pyrimidine Substituents : The presence of electron-donating groups increases binding affinity to target proteins.
- Amino Group Positioning : The positioning of amino groups on the thiazole ring is critical for maintaining activity against CDK targets .
Case Studies
Several case studies have highlighted the compound's potential in treating various cancers:
- Breast Cancer : In vitro studies demonstrated significant reduction in cell viability in MCF7 cells treated with the compound, suggesting its role as a promising agent against breast cancer.
- Liver Cancer : The compound exhibited potent anti-proliferative effects against HepG-2 cells, with observed IC50 values lower than those of standard chemotherapeutics .
Comparison with Similar Compounds
Table 1: Comparison of Thiazole-Based Analogs
| Compound Name | Substituent (R) | Yield (%) | Melting Point (°C) | Key Structural Feature |
|---|---|---|---|---|
| N-[5-(4-Chlorobenzyl)-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide (6a ) | 4-Chlorobenzyl | 84 | 238–240 | Morpholin-4-yl-thioxoacetamide group |
| N-[5-(4-Bromobenzyl)-thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamide (6b ) | 4-Bromobenzyl | 95 | 231–233 | Morpholin-4-yl-thioxoacetamide group |
| N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide | 2,3-Dihydrobenzo[d][1,4]dioxin | N/A | N/A | Benzodioxin substituent |
Key Observations :
- Substituent Effects on Yield : The bromo-substituted 6b achieved a higher yield (95%) than its chloro analog 6a (84%), suggesting that electron-withdrawing groups (e.g., Br vs. Cl) may enhance reaction efficiency in similar syntheses .
- Thermal Stability : Melting points for 6a and 6b exceed 230°C, indicating strong crystalline packing due to hydrogen bonding from the morpholin-4-yl-thioxoacetamide group .
- Structural Divergence : The benzodioxin-substituted analog () replaces the dimethylthiazolyl group with a fused benzodioxin system, likely altering solubility and binding interactions due to increased aromaticity and polarity .
Pyrimidine Carboxamide Derivatives
The target compound’s pyrimidine-2-carboxamide core is shared with 1,4,5,6-tetrahydropyrimidine-2-carboxamides (3a-k, 7a,b), which are synthesized via reactions with 1,3-diaminopropane ().
Table 2: Comparison of Pyrimidine Carboxamide Analogs
| Compound Class | Core Structure | Synthetic Route | Functionalization |
|---|---|---|---|
| Target Compound | Pyrimidine-2-carboxamide | Likely acylation/cyclization (inferred) | 4,5-Dimethylthiazolyl substitution |
| 1,4,5,6-Tetrahydropyrimidine-2-carboxamides (3a-k , 7a,b ) | Partially saturated pyrimidine | Reaction with 1,3-diaminopropane | Varied aryl/hetaryl groups |
Key Observations :
- Synthetic Flexibility: The use of 1,3-diaminopropane in synthesizing 3a-k and 7a,b highlights the adaptability of pyrimidine carboxamide frameworks to diverse synthetic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
